3-Hydroxy Carvedilol-d5 is a deuterated analog of Carvedilol, a non-selective beta-adrenergic antagonist widely used in the treatment of hypertension and heart failure. The compound is characterized by the substitution of hydrogen atoms with deuterium at specific positions, which enhances its stability and allows for detailed pharmacokinetic studies. Its molecular formula is , and it has a molecular weight of 427.5 g/mol .
3-Hydroxy Carvedilol-d5 is synthesized from Carvedilol, which itself is derived from the reaction of 4-hydroxy carbazole with epichlorohydrin, followed by amination with 2-(2-methoxyphenoxy)ethanamine. The deuteration process involves replacing specific hydrogen atoms with deuterium, typically using deuterated reagents.
The synthesis of 3-Hydroxy Carvedilol-d5 involves several key steps:
The industrial production methods typically optimize these reactions for higher yields and purity, employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
The molecular structure of 3-Hydroxy Carvedilol-d5 features a complex arrangement that includes:
3-Hydroxy Carvedilol-d5 can undergo several chemical reactions:
Common reagents used in these reactions include:
3-Hydroxy Carvedilol-d5 functions similarly to its parent compound, Carvedilol, acting primarily as a beta-adrenergic antagonist. It inhibits the effects of catecholamines (like epinephrine and norepinephrine) on beta-adrenergic receptors, leading to:
The deuterated form allows researchers to trace metabolic pathways and pharmacokinetics more accurately due to its unique isotopic signature .
3-Hydroxy Carvedilol-d5 is primarily used in scientific research contexts, particularly in pharmacokinetic studies involving:
Its unique isotopic labeling makes it valuable for tracing studies in drug metabolism and development, providing insights into the behavior of beta-blockers within biological systems .
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2